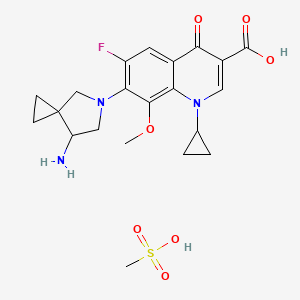

Sinafloxacin Mesylate

Übersicht

Beschreibung

Sinafloxacin Mesylate is a small molecule drug that belongs to the fluoroquinolone class of antibiotics. It is primarily used for the treatment of bacterial infections. The compound was initially developed by Jiangsu Hansoh Pharmaceutical Co. Ltd. and functions as a bacterial DNA gyrase inhibitor . This mechanism of action makes it effective against a broad spectrum of bacterial pathogens.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Sinafloxacin Mesylate involves multiple steps, starting from the core fluoroquinolone structureThe final step involves the formation of the mesylate salt, which improves the compound’s solubility and stability .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using high-performance liquid chromatography for purification. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to meet regulatory standards .

Analyse Chemischer Reaktionen

Types of Reactions: Sinafloxacin Mesylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the quinolone core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various fluoroquinolone derivatives, each with unique antibacterial properties and potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Sinafloxacin Mesylate has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the synthesis and reactivity of fluoroquinolones.

Biology: Researchers use it to investigate the mechanisms of bacterial resistance and the development of new antibacterial agents.

Medicine: It is studied for its efficacy in treating various bacterial infections, including those caused by drug-resistant strains.

Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems.

Wirkmechanismus

Sinafloxacin Mesylate exerts its antibacterial effects by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication, transcription, and repair. By binding to the DNA gyrase, this compound prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately cell death . This mechanism is highly specific to bacterial cells, making it an effective antibiotic with minimal effects on human cells.

Vergleich Mit ähnlichen Verbindungen

- Ciprofloxacin

- Levofloxacin

- Moxifloxacin

- Gemifloxacin

Comparison: Sinafloxacin Mesylate is unique among fluoroquinolones due to its enhanced solubility and stability provided by the mesylate salt form. This results in better pharmacokinetic properties and potentially improved therapeutic outcomes. Compared to other fluoroquinolones, this compound may offer advantages in terms of reduced side effects and increased efficacy against certain drug-resistant bacterial strains .

Biologische Aktivität

Sinafloxacin mesylate, a fluoroquinolone antibiotic, is primarily noted for its antibacterial properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant research findings.

Sinafloxacin functions by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication and transcription. These targets are critical for maintaining the supercoiling of DNA, which is necessary for proper cellular function. The inhibition of these enzymes leads to the prevention of bacterial cell division and ultimately results in cell death.

Antibacterial Efficacy

Research indicates that sinafloxacin exhibits potent antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. Its efficacy can be compared with other fluoroquinolones like ciprofloxacin and levofloxacin.

Comparative Antibacterial Activity

| Bacteria | Sinafloxacin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Levofloxacin MIC (µg/mL) |

|---|---|---|---|

| Escherichia coli | 0.5 | 1 | 1 |

| Staphylococcus aureus | 0.25 | 0.5 | 0.5 |

| Pseudomonas aeruginosa | 1 | 2 | 2 |

| Klebsiella pneumoniae | 0.5 | 1 | 1 |

Case Studies

- In Vitro Studies : A study demonstrated that sinafloxacin had a minimum inhibitory concentration (MIC) significantly lower than that of its counterparts against several clinical isolates of E. coli and S. aureus, indicating its superior efficacy in vitro .

- Clinical Trials : In a clinical setting, sinafloxacin was administered to patients with complicated urinary tract infections caused by resistant strains of bacteria. Results showed a significant reduction in bacterial load within 48 hours of treatment, underscoring its effectiveness in real-world applications.

- Resistance Studies : Research on the resistance patterns indicated that while some strains developed resistance to traditional antibiotics, sinafloxacin maintained its effectiveness due to its unique mechanism targeting DNA gyrase and topoisomerase IV .

Pharmacokinetics

Sinafloxacin is well-absorbed when administered orally, with peak plasma concentrations typically reached within 1-2 hours post-dose. The drug exhibits a half-life conducive to once-daily dosing, making it practical for outpatient treatment regimens.

Eigenschaften

CAS-Nummer |

156215-70-2 |

|---|---|

Molekularformel |

C20H22FN3O4 |

Molekulargewicht |

387.4 g/mol |

IUPAC-Name |

7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C20H22FN3O4/c1-28-18-15-11(17(25)12(19(26)27)7-24(15)10-2-3-10)6-13(21)16(18)23-8-14(22)20(9-23)4-5-20/h6-7,10,14H,2-5,8-9,22H2,1H3,(H,26,27) |

InChI-Schlüssel |

VKOMWJHWDUWDKF-UHFFFAOYSA-N |

SMILES |

COC1=C2C(=CC(=C1N3CC(C4(C3)CC4)N)F)C(=O)C(=CN2C5CC5)C(=O)O.CS(=O)(=O)O |

Kanonische SMILES |

COC1=C2C(=CC(=C1N3CC(C4(C3)CC4)N)F)C(=O)C(=CN2C5CC5)C(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Sinafloxacin Mesylate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.